molecular formula C10H20ClNO2 B2791802 2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride CAS No. 2287316-29-2

2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride

Cat. No.: B2791802
CAS No.: 2287316-29-2
M. Wt: 221.73
InChI Key: CXBKKCBUGZFTBD-UHFFFAOYSA-N
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Description

2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group and an acetic acid moiety, forming a hydrochloride salt. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride typically involves the reaction of tert-butylpyrrolidine with acetic acid under specific conditions. One common method involves the use of thionyl chloride (SOCl2) to activate the acetic acid, followed by the addition of tert-butylpyrrolidine. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and minimizing impurities. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride include other pyrrolidine derivatives such as:

  • 2-(1-Methylpyrrolidin-2-yl)acetic acid
  • 2-(1-Ethylpyrrolidin-2-yl)acetic acid
  • 2-(1-Propylpyrrolidin-2-yl)acetic acid

Uniqueness

What sets this compound apart from similar compounds is the presence of the tert-butyl group, which can influence its steric and electronic properties.

Properties

IUPAC Name

2-(1-tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)11-6-4-5-8(11)7-9(12)13;/h8H,4-7H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBKKCBUGZFTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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